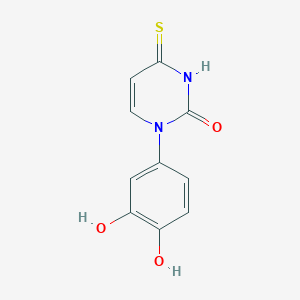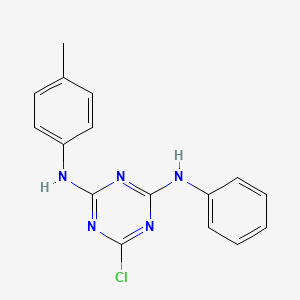
6-chloro-N-(4-methylphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-N’-(4-methylphenyl)-6-chloro-s-triazine-2,4-diamine is a chemical compound that belongs to the class of s-triazine derivatives This compound is characterized by the presence of a triazine ring substituted with phenyl, 4-methylphenyl, and chloro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N’-(4-methylphenyl)-6-chloro-s-triazine-2,4-diamine typically involves the reaction of 6-chloro-s-triazine-2,4-diamine with phenyl and 4-methylphenyl derivatives. One common method is the nucleophilic substitution reaction where the chlorine atom on the triazine ring is replaced by the phenyl and 4-methylphenyl groups. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate and an appropriate solvent like dimethylformamide or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of N-Phenyl-N’-(4-methylphenyl)-6-chloro-s-triazine-2,4-diamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenyl-N’-(4-methylphenyl)-6-chloro-s-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-N’-(4-methylphenyl)-6-chloro-s-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of N-Phenyl-N’-(4-methylphenyl)-6-chloro-s-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The triazine ring structure allows it to interact with nucleophilic sites in biological molecules, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Phenyl-N’-(4-chlorophenyl)-6-chloro-s-triazine-2,4-diamine
- N-Phenyl-N’-(4-methoxyphenyl)-6-chloro-s-triazine-2,4-diamine
- N-Phenyl-N’-(4-fluorophenyl)-6-chloro-s-triazine-2,4-diamine
Uniqueness
N-Phenyl-N’-(4-methylphenyl)-6-chloro-s-triazine-2,4-diamine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution pattern may enhance its solubility, stability, and interaction with specific molecular targets compared to other similar compounds.
Eigenschaften
CAS-Nummer |
103392-03-6 |
|---|---|
Molekularformel |
C16H14ClN5 |
Molekulargewicht |
311.77 g/mol |
IUPAC-Name |
6-chloro-2-N-(4-methylphenyl)-4-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H14ClN5/c1-11-7-9-13(10-8-11)19-16-21-14(17)20-15(22-16)18-12-5-3-2-4-6-12/h2-10H,1H3,(H2,18,19,20,21,22) |
InChI-Schlüssel |
QNNOXYPXMGGSAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


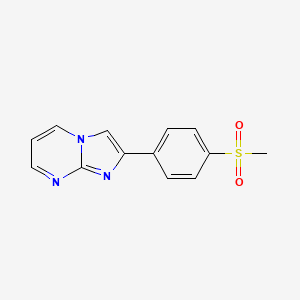
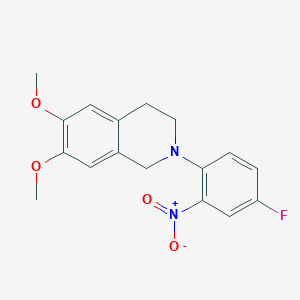
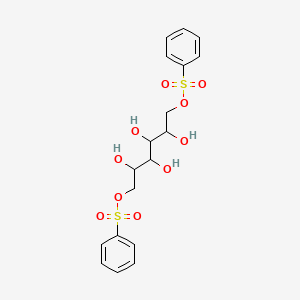
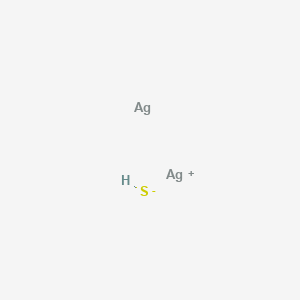
![Methyl (1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-propanoate](/img/structure/B14165137.png)
![(E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine](/img/structure/B14165144.png)
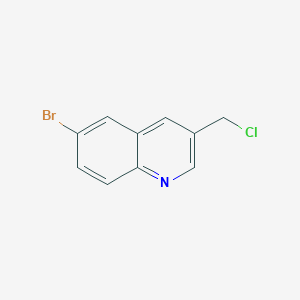
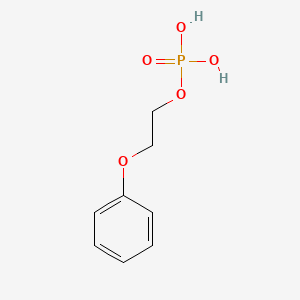
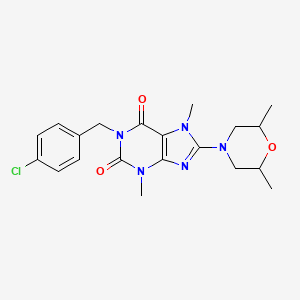
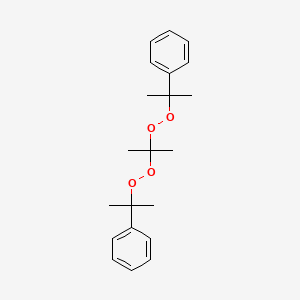
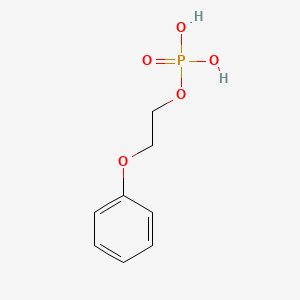
![Methyl 5-[({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14165181.png)
![Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B14165182.png)
